![molecular formula C21H14O B14759983 14H-Dibenzo[a,j]xanthene CAS No. 224-48-6](/img/structure/B14759983.png)
14H-Dibenzo[a,j]xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14H-Dibenzo[a,j]xanthene is an organic compound belonging to the xanthene family. Xanthenes are known for their diverse biological and pharmaceutical applications, including antiviral, antibacterial, and anti-inflammatory properties . The structure of this compound consists of a xanthene core with two benzene rings fused to it, making it a polycyclic aromatic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14H-Dibenzo[a,j]xanthene can be achieved through various methods. One common approach involves the condensation reaction between β-naphthol and aryl or alkyl aldehydes in the presence of a catalytic system. For example, a synergetic catalytic system combining basic bleaching earth clay and PEG-600 has been used to achieve high yields and shorter reaction times . Another method involves the use of a magnetic covalent organic framework modified with sulfonic acid (Fe3O4@COF-SO3H) as a catalyst, which allows for solvent-free conditions and eco-friendly procedures .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The use of heterogeneous catalysts, such as mesoporous zirconia modified with tungstophosphoric acid, has been explored for large-scale production. These methods offer advantages such as catalyst recyclability, high product yield, and the avoidance of hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions
14H-Dibenzo[a,j]xanthene undergoes various chemical reactions, including:
Condensation Reactions: The formation of this compound itself is a result of a condensation reaction between β-naphthol and aldehydes.
Oxidation and Reduction:
Substitution Reactions: Substitution reactions involving the aromatic rings can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include β-naphthol, aryl or alkyl aldehydes, and catalysts such as bleaching earth clay, PEG-600, and Fe3O4@COF-SO3H . Reaction conditions often involve solvent-free environments, moderate temperatures, and short reaction times.
Major Products Formed
The major products formed from the reactions involving this compound are typically its derivatives, such as 14-aryl or 14-alkyl substituted xanthenes .
Wissenschaftliche Forschungsanwendungen
14H-Dibenzo[a,j]xanthene has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 14H-Dibenzo[a,j]xanthene is primarily related to its interaction with biological targets. The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological activities. For example, its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or interference with bacterial DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 14H-Dibenzo[a,j]xanthene include other xanthene derivatives such as:
- 14-Phenyl-14H-dibenzo[a,j]xanthene
- 14-Aryl-14H-dibenzo[a,j]xanthene derivatives
- N-Substituted Dibenzo[a,j]xanthene-3,11-dicarboxamide
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
224-48-6 |
|---|---|
Molekularformel |
C21H14O |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C21H14O/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-12H,13H2 |
InChI-Schlüssel |
YJXKFHUWKMZHHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC3=CC=CC=C23)OC4=C1C5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


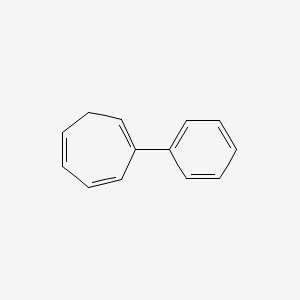
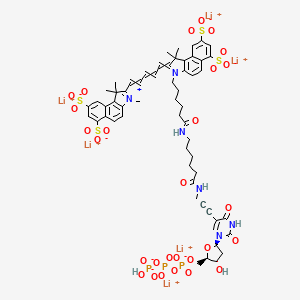
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)


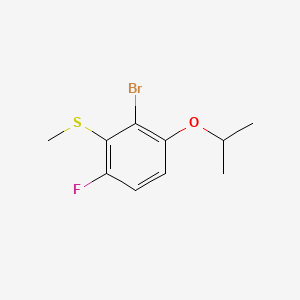
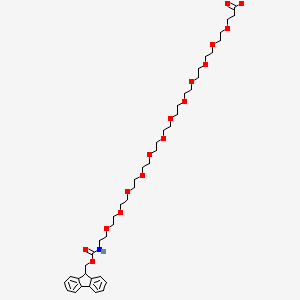

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
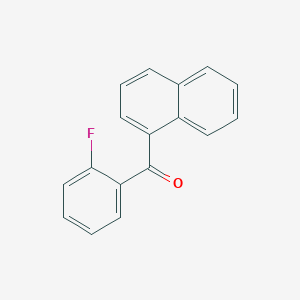
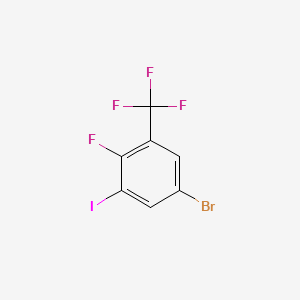

![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
